5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide
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Overview
Description
5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 5-chloropyridin-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
- 5-bromo-N-(5-chloropyridin-2-yl)-1-naphthamide
- 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
Uniqueness
5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Its ethoxy group also contributes to its distinct chemical properties compared to similar compounds .
Properties
Molecular Formula |
C13H12BrClN2O3S |
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Molecular Weight |
391.67 g/mol |
IUPAC Name |
5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
InChI Key |
OHTPPBUXILBTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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